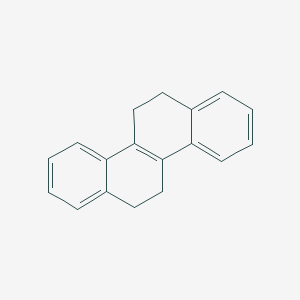

5,6,11,12-Tetrahydrochrysene

Overview

Description

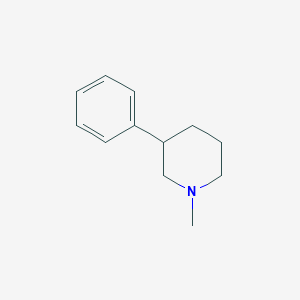

5,6,11,12-Tetrahydrochrysene is a carbotetracyclic compound with the molecular formula C₁₈H₁₆. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon. This compound is notable for its structural complexity and its role in various scientific research applications, particularly in the study of estrogen receptors .

Mechanism of Action

Target of Action

The primary target of 5,6,11,12-Tetrahydrochrysene (THC) is the estrogen receptor (ER) . The estrogen receptor is a type of protein within cells that is activated by the hormone estrogen. It plays a crucial role in the regulation of gene expression and affects various biological processes including cell growth and differentiation .

Mode of Action

THC interacts with its target, the estrogen receptor, by binding to it with high affinity . This binding stimulates the transcriptional activity of the receptor . The THC molecules are based on a rigidified stilbene-like structure and embody electron-donor (hydroxyl) and electron-acceptor groups (nitrile, amide, ester, or ketone) that afford efficient, long wavelength, and environment-sensitive fluorescence .

Pharmacokinetics

The physical and chemical properties of thc, such as its density (114g/cm3), boiling point (3778ºC at 760 mmHg), and molecular weight (23232000), may influence its pharmacokinetic properties .

Result of Action

The result of THC’s action is the visualization of the estrogen receptor in living cells . The strong fluorescence of the THC permits visualization, using conventional epifluorescence microscopy, of ER in transfected Cos-7 cells that express elevated levels of receptor . This staining is specific for ER, as it coincides with the distribution of receptor as determined by indirect immunofluorescence analysis using an ER-specific monoclonal antibody .

Biochemical Analysis

Biochemical Properties

5,6,11,12-Tetrahydrochrysene interacts with estrogen receptors (ERs) in scientific research . It has a 10-fold higher affinity for ERβ relative to ERα . It acts as an ERα agonist and as an ERβ antagonist .

Cellular Effects

This compound exerts opposite effects on the transcriptional activity of the two estrogen receptor (ER) subtypes, ER alpha and ER beta . It acts as an ER alpha agonist and as an ER beta antagonist .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with estrogen receptors. It stabilizes a conformation of the ER alpha ligand binding domain (LBD) that permits coactivator association and a conformation of the ER beta LBD that prevents coactivator association .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,11,12-Tetrahydrochrysene typically involves the hydrogenation of chrysene. One common method involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures. The reaction proceeds as follows: [ \text{Chrysene} + 2H_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5,6,11,12-Tetrahydrochrysene can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Further hydrogenation can reduce the compound to more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: More saturated hydrocarbons.

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

5,6,11,12-Tetrahydrochrysene is extensively used in scientific research, particularly in the study of estrogen receptors. It acts as an agonist of estrogen receptor alpha and an antagonist of estrogen receptor beta. This dual activity makes it a valuable tool for studying the differential roles of these receptors in various biological processes .

Applications in Chemistry

Receptor Studies: Used to study the binding and activity of estrogen receptors.

Synthetic Chemistry: Serves as a precursor for the synthesis of more complex molecules.

Applications in Biology and Medicine

Cancer Research: Investigated for its potential role in modulating estrogen receptor activity in breast cancer.

Endocrinology: Used to study the effects of estrogenic compounds on hormonal regulation.

Applications in Industry

Comparison with Similar Compounds

Similar Compounds

Chrysene: The parent compound, a polycyclic aromatic hydrocarbon.

5,11-Diethyl-5,6,11,12-tetrahydrochrysene: A derivative with ethyl groups at positions 5 and 11.

2,8-Dihydroxy-5,6,11,12-tetrahydrochrysene: A hydroxylated derivative.

Uniqueness

5,6,11,12-Tetrahydrochrysene is unique due to its specific binding affinity and activity towards estrogen receptors. Unlike its derivatives, which may have additional functional groups, this compound’s structure allows it to selectively modulate estrogen receptor activity, making it a valuable tool in receptor studies .

Properties

IUPAC Name |

5,6,11,12-tetrahydrochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZDIQPEOJSBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CCC3=CC=CC=C32)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172333 | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18930-97-7 | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018930977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)